molecular formula C14H10N4O B11956579 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile CAS No. 876946-39-3

2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile

Cat. No.: B11956579
CAS No.: 876946-39-3
M. Wt: 250.25 g/mol
InChI Key: STWSPKZWVWWMHO-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C14H10N4O and a molecular weight of 250.262 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a benzotriazole moiety linked to a benzonitrile group through a methoxy bridge, making it an interesting subject for various chemical and biological studies.

Properties

CAS No.

876946-39-3

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-(benzotriazol-1-ylmethoxy)benzonitrile

InChI

InChI=1S/C14H10N4O/c15-9-11-5-1-4-8-14(11)19-10-18-13-7-3-2-6-12(13)16-17-18/h1-8H,10H2

InChI Key

STWSPKZWVWWMHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile typically involves the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .

Chemical Reactions Analysis

2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of benzotriazole and benzonitrile, making it a versatile compound for various research and industrial applications.

Biological Activity

2-(1H-1,2,3-benzotriazol-1-ylmethoxy)benzonitrile is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article delves into its biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on various studies and findings.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a benzonitrile group via a methoxy group. This structural configuration is significant for its biological activity due to the potential for π–π stacking interactions and hydrogen bonding with biological targets.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have highlighted the effectiveness of related compounds against several bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups enhances this activity, suggesting that structural modifications can significantly influence efficacy .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cE. coli50 μg/mL
15aBacillus subtilis25 μg/mL
15dPseudomonas fluorescens12.5 μg/mL

Anticancer Properties

Benzotriazole derivatives have also been investigated for their anticancer properties. A study indicated that certain benzotriazole compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .

Case Study: Anticancer Activity

In vitro studies demonstrated that a derivative similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 30 μM, depending on the cell type and exposure duration.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzotriazole derivatives. Compounds have shown mild to moderate anti-inflammatory effects in various assays, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition.

These interactions disrupt normal biochemical pathways, leading to therapeutic effects such as reduced microbial growth or inhibited tumor cell proliferation.

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